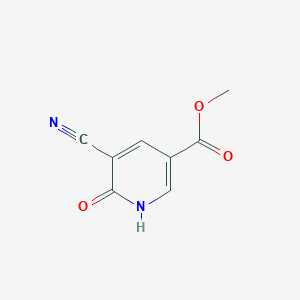

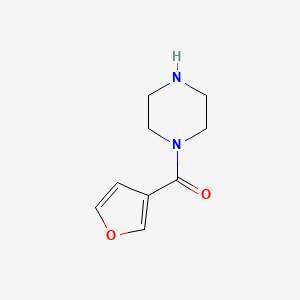

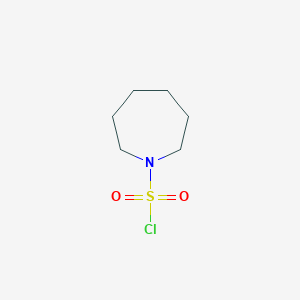

![molecular formula C8H14N4O B1340861 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine CAS No. 915924-34-4](/img/structure/B1340861.png)

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a chemical compound with the molecular formula C8H14N4O. It is also known as 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which includes 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, has been a subject of interest in recent years . A one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has been reported . This strategy involves a second stage copper-catalyzed 1,3,4-oxadiazole arylation .

Molecular Structure Analysis

The molecular structure of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can be represented by the InChI code 1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H . The molecular weight of the compound is 218.69 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. For instance, a study on the reaction conditions in which the identity of the solvent and the Brønsted acid cocatalyst were varied has been reported .

Physical And Chemical Properties Analysis

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a solid at room temperature . Its molecular weight is 218.69 g/mol .

Applications De Recherche Scientifique

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is one of the most destructive plant pathogens.

Anti-fungal Activity

1,2,4-Oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani , a soil-borne fungal pathogen that causes diseases in a wide range of plants.

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice plants .

Antibacterial Activity Against Xanthomonas Oryzae pv. Oryzicola (Xoc)

Compounds such as 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice .

Drug Discovery

1,2,4-Oxadiazole derivatives have attracted medicinal chemists’ attention due to their wide spectrum of biological activities and unique bioisosteric properties . They have been used in the development of novel drugs .

Enzyme Inhibitors

1,2,4-Oxadiazole derivatives have been studied for their potential as enzyme inhibitors . They have been used in the design of potential drugs .

Antimicrobial Activities

Some 1,2,4-oxadiazole derivatives have shown good antimicrobial activities against various test microorganisms .

Orientations Futures

The future directions for the research and development of 1,2,4-oxadiazole derivatives, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds have potential applications in various scientific areas, including pharmaceutical industry and drug discovery .

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXTTBMSQRZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

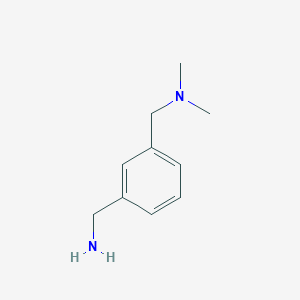

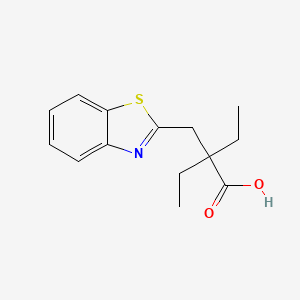

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

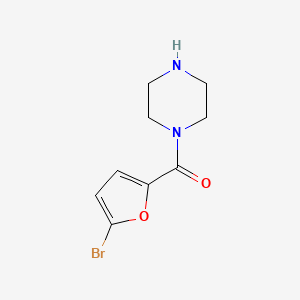

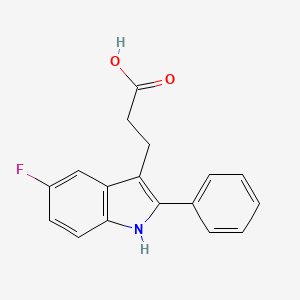

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

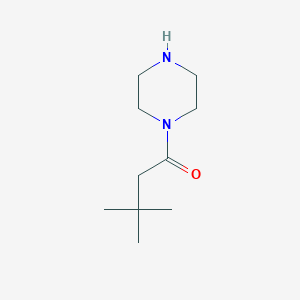

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)